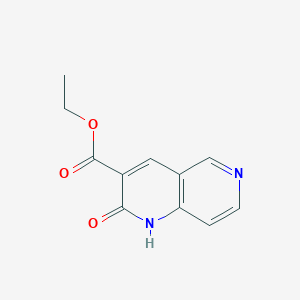
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-chloro-4-fluorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or esters.
Applications De Recherche Scientifique
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid depends on its specific application and the target molecules it interacts with. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can influence the compound’s lipophilicity, electronic properties, and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-3-chloro-4-fluorophenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2-Bromo-3-chloro-4-fluorophenyl)benzoic acid: Contains a benzoic acid moiety.
2-(2-Bromo-3-chloro-4-fluorophenyl)ethanol: Contains an ethanol moiety.
Uniqueness
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(2-bromo-3-chloro-4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVRXJYVOYIDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)



![1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B8146992.png)
![(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8146994.png)


![tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8147027.png)
